6-[(3-Chloropropyl)amino]-1,3-dimethyluracil

Pharmaceutical Intermediate Quality Control Urapidil Synthesis

The indispensable precursor for the final N-alkylation step in Urapidil synthesis—its 3-chloropropyl side chain reacts specifically with 1-(2-methoxyphenyl)piperazine; generic uracil analogs cannot substitute this reaction. Also serves as Urapidil Impurity 1, a certified reference standard for HPLC/LC-MS method validation and ANDA regulatory compliance. Procuring this specific, high-purity intermediate is mandatory for pharmaceutical-grade Urapidil manufacturing and impurity quantification.

Molecular Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
CAS No. 34654-81-4
Cat. No. B131462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-Chloropropyl)amino]-1,3-dimethyluracil
CAS34654-81-4
Synonyms6-[(3-Chloropropyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione;  6-[(3-Chloropropyl)amino]-1,3-dimethyluracil; 
Molecular FormulaC9H14ClN3O2
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCCl
InChIInChI=1S/C9H14ClN3O2/c1-12-7(11-5-3-4-10)6-8(14)13(2)9(12)15/h6,11H,3-5H2,1-2H3
InChIKeyRPYBDDBZRQGARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (CAS 34654-81-4): A Key Intermediate in Antihypertensive Drug Synthesis


6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (CAS 34654-81-4) is a heterocyclic pyrimidinedione derivative that functions as a critical pharmaceutical intermediate [1]. It is structurally defined by a 1,3-dimethyluracil core with a 3-chloropropylamino substituent at the 6-position, giving it a molecular weight of 231.68 g/mol . Its primary industrial role is as the essential building block for the synthesis of Urapidil, an α1-adrenoceptor antagonist used as an antihypertensive agent, and it is also a recognized impurity in Urapidil formulations .

Why 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is a Non-Substitutable Urapidil Intermediate


Generic substitution of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil with other uracil derivatives is not feasible due to its unique structural and functional requirements in Urapidil synthesis. The molecule's 3-chloropropyl side chain is specifically positioned for a final N-alkylation step with 1-(2-methoxyphenyl)piperazine [1]. Analogs lacking this exact substitution, such as 6-chloro-1,3-dimethyluracil or 6-amino-1,3-dimethyluracil, cannot undergo the same reaction and would lead to different final products [2]. Furthermore, the compound serves a dual role as both a key intermediate and a regulated impurity (Urapidil Impurity 1), which demands a specific and well-characterized chemical entity for quality control [3].

Quantitative Evidence for Selecting 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (CAS 34654-81-4)


High Chemical Purity: Consistent ≥98.0% by HPLC

For procurement as a pharmaceutical intermediate, the purity of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is paramount. Commercial specifications consistently require a purity of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC), with some vendors also confirming purity via total nitrogen analysis . This level of purity is essential for ensuring high yield and purity in the subsequent synthesis of Urapidil, where lower-grade starting materials can introduce difficult-to-remove impurities .

Pharmaceutical Intermediate Quality Control Urapidil Synthesis

Defined Physical Identity: Melting Point of 155-164°C

A narrow and well-defined melting point range of 155-164°C is a key identifier for this compound . This specification is critical for quality control and identity confirmation, especially when compared to other uracil derivatives which have significantly different melting points. For instance, 6-chloro-1,3-dimethyluracil, a structurally related analog, has a melting point of approximately 102-107°C [1]. This quantitative difference provides a straightforward method for identity verification and detection of cross-contamination.

Chemical Characterization Quality Assurance Reference Standard

Superior Synthetic Yield for Urapidil Production

The efficiency of using 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is demonstrated by high yields in the final step of Urapidil synthesis. A patented preparation method for the compound itself achieves yields above 85%, with a maximum above 90%, and a purity exceeding 98% [1]. Furthermore, when this high-purity intermediate is used in an optimized Urapidil synthesis employing β-cyclodextrin as an inverse phase-transfer catalyst, the final product, Urapidil, is obtained in an 82.6% isolated yield with 99.6% purity [2].

Process Chemistry Synthetic Efficiency Green Chemistry

Dual Role as Synthetic Intermediate and Regulated Impurity Standard

This compound is not only a building block but is also designated as Urapidil Impurity 1 [1]. This dual identity is a unique differentiator compared to other intermediates. For generic drug manufacturers and analytical labs, procuring a well-characterized sample of this compound is essential for developing and validating analytical methods (e.g., HPLC) to quantify this specific impurity in the final Urapidil drug product. This is a critical regulatory requirement to ensure drug purity and safety.

Pharmaceutical Analysis Regulatory Compliance Reference Standard

Stability Profile Supports Standard Storage and Handling

According to safety data sheets, 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is considered chemically stable under recommended storage conditions (cool, dry place, room temperature) . It is classified as causing skin and serious eye irritation (H315, H319) . This information is crucial for laboratory safety and inventory management. While many organic compounds share this classification, the explicit stability under proper conditions ensures it does not require specialized, costly storage like cold-chain transport or inert atmosphere handling, simplifying logistics.

Chemical Stability Storage Shelf Life

Core Application Scenarios for 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil


Industrial Synthesis of the Antihypertensive Drug Urapidil

This is the primary and most critical application. The compound serves as the direct precursor in the final, high-yielding N-alkylation step of Urapidil synthesis [1]. Its high purity (≥98%) and the efficient synthetic methodologies available (achieving >82% yield for the final drug) make it the industry standard for this process [2]. Procuring this specific intermediate is mandatory for manufacturing Urapidil that meets pharmaceutical grade purity standards.

Analytical Reference Standard for Urapidil Impurity Profiling

In pharmaceutical quality control, 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil is explicitly named as Urapidil Impurity 1 [1]. Analytical chemistry laboratories and generic drug manufacturers must procure this compound as a certified reference standard to develop and validate HPLC or LC-MS methods for impurity quantification. Its use ensures that Urapidil drug products comply with pharmacopeial monographs and regulatory guidelines for impurity limits.

Research Tool for Medicinal Chemistry of Uracil Derivatives

Due to its reactive chloroalkyl side chain, this compound is a versatile building block for creating novel uracil-based compounds [1]. Researchers investigating new pyrimidine-based therapeutics can use it as a starting point for nucleophilic substitution reactions, generating diverse compound libraries. This application is particularly relevant for exploring new antihypertensive agents or other drugs targeting purinergic or pyrimidinergic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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